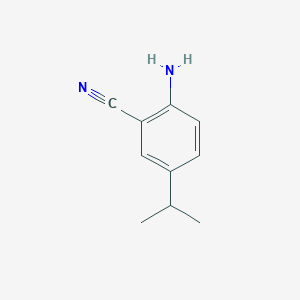

2-Amino-5-isopropylbenzonitrile

Beschreibung

Overview and Significance in Chemical Sciences

2-Amino-5-isopropylbenzonitrile is an aromatic organic compound featuring a benzene (B151609) ring substituted with three functional groups: an amino group (-NH2), a nitrile group (-CN), and an isopropyl group (-CH(CH3)2). The specific arrangement of these groups on the benzene ring makes it a valuable intermediate and building block in organic synthesis. The nitrile group is a versatile functional group that can be converted into amines, amides, carboxylic acids, and other functionalities, while the amino group provides a site for a wide range of chemical modifications.

The significance of benzonitrile (B105546) derivatives is well-established in the chemical sciences. They are fundamental precursors in the manufacturing of pharmaceuticals, dyes, rubber, resins, and specialty lacquers atamankimya.com. The presence of both a nucleophilic amino group and an electrophilic nitrile group on the same aromatic scaffold, as seen in this compound, offers synthetic chemists a platform for constructing more complex molecular architectures. The isopropyl group, being a bulky and lipophilic moiety, can influence the compound's solubility and steric interactions, which is a crucial consideration in the design of new molecules, particularly in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 549488-76-8 |

| Molecular Formula | C10H12N2 |

| Molecular Weight | 160.22 g/mol |

| Boiling Point | 285.8 °C at 760 mmHg |

Historical Context of Benzonitrile Derivatives in Synthetic Chemistry

The history of benzonitrile derivatives dates back to 1844, when Hermann Fehling first reported the synthesis of benzonitrile itself wikipedia.org. Fehling produced the compound through the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and correctly deduced its structure by comparing the reaction to the formation of hydrogen cyanide (formonitrile) from ammonium formate (B1220265) wikipedia.org. This discovery laid the groundwork for the entire class of compounds known as nitriles wikipedia.org.

Over the decades, numerous methods for synthesizing benzonitriles have been developed. Early and significant contributions include the Rosenmund–von Braun reaction, which involves the cyanation of an aryl halide using cuprous cyanide, and the Sandmeyer reaction, a method for converting anilines into benzonitriles via diazonium salts sciencemadness.org. Industrial production later shifted towards the ammoxidation of toluene (B28343), a process where toluene reacts with ammonia (B1221849) and oxygen at high temperatures wikipedia.orgsciencemadness.org.

The synthesis of substituted benzonitriles, such as those with amino groups, has also been a subject of extensive research. Historically, the synthesis of aminobenzonitriles could be challenging. For example, creating 2-amino-5-nitrobenzonitrile (B98050) involved multi-step processes or the use of copper cyanide complexes, which required difficult purification steps google.com. A common strategy for producing aminobenzonitriles involves the dehydration of the corresponding aminobenzamide. For instance, the synthesis of 2-amino-5-chlorobenzonitrile (B58002) can be achieved by first preparing 2-amino-5-chlorobenzamide (B107076) from 5-chloroanthranilic acid, followed by dehydration with a powerful agent like phosphorus pentoxide chemicalbook.com. These historical methods highlight the evolution of synthetic strategies aimed at improving yield, purity, and process safety.

Current Research Landscape and Future Directions

The field of benzonitrile chemistry continues to evolve, with current research focusing on developing more efficient, sustainable, and novel applications for these versatile compounds. A significant trend is the move towards "green chemistry," which seeks to minimize environmental impact. Recent studies have demonstrated innovative, eco-friendly routes for benzonitrile synthesis, such as using recyclable ionic liquids that act as both catalyst and solvent researchgate.net, or employing paired electrosynthesis to create nitriles from abundant carboxylic acids at room temperature without toxic reagents rsc.org.

Beyond synthesis, the unique electronic properties of the nitrile group are being exploited in materials science. Researchers have developed novel benzonitrile derivatives that exhibit dual emission and thermally activated delayed fluorescence (TADF), properties that are highly sought after for applications in organic light-emitting diodes (OLEDs) acs.org. The ability to tune the photophysical and electrochemical properties by modifying the substituents on the benzonitrile core opens up new avenues for creating advanced materials acs.org.

The scope of benzonitrile research has even extended beyond terrestrial applications. In a landmark discovery, benzonitrile was detected in the interstellar medium, specifically in a molecular cloud 430 light-years away bmsis.orgacs.org. This was the first time a specific aromatic molecule was identified in space using radio spectroscopy, providing crucial insights into the chemical complexity of the cosmos and the potential origins of polycyclic aromatic hydrocarbons (PAHs) bmsis.org.

For a compound like this compound, these research trends suggest a promising future. Its structure is well-suited for use as a scaffold in the development of new functional materials or as an intermediate in the synthesis of complex target molecules. The amino and nitrile groups provide reactive handles for elaboration, while the isopropyl group can be used to fine-tune the physical properties of the final product. As synthetic methodologies become more advanced and the demand for novel functional molecules grows, the utility of specifically substituted benzonitriles is set to expand into new and exciting areas of science.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-propan-2-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-5,7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUCGGBOPBJYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610707 | |

| Record name | 2-Amino-5-(propan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549488-76-8 | |

| Record name | 2-Amino-5-(propan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a minimal number of steps, often through one-pot procedures that enhance efficiency and yield.

A primary and direct route to synthesizing 2-Amino-5-isopropylbenzonitrile involves the cyanation of a corresponding aryl halide. This transformation is a classic example of the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide to displace a halogen atom on an aromatic ring with a nitrile group. wikipedia.orgorganic-chemistry.orgsynarchive.com

In this specific synthesis, the starting material is 2-Bromo-4-isopropylaniline. The reaction proceeds by heating the aryl bromide with an excess of copper(I) cyanide in a high-boiling polar solvent such as DMF, nitrobenzene, or pyridine. organic-chemistry.org The mechanism is believed to involve the oxidative addition of the aryl halide to the copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org

Reaction Scheme:

Reaction Conditions:

| Parameter | Condition |

| Starting Material | 2-Bromo-4-isopropylaniline |

| Reagent | Copper(I) Cyanide (CuCN) |

| Solvent | DMF, Pyridine, or Nitrobenzene |

| Temperature | Reflux, typically up to 200°C organic-chemistry.org |

The high temperatures required for this reaction can sometimes limit its applicability, especially for substrates with sensitive functional groups. However, it remains a robust method for the synthesis of aryl nitriles. chem-station.com

Modern synthetic chemistry emphasizes the development of one-pot reactions to improve efficiency and reduce waste. For benzonitrile (B105546) derivatives, several one-pot strategies exist that could be adapted for the synthesis of this compound. One such strategy involves the direct conversion of anilines. While specific examples for 2-Amino-5-isopropylaniline are not prevalent, the Sandmeyer reaction offers a classical one-pot approach. youtube.com This would involve the diazotization of 2-amino-4-isopropylaniline followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.

Another potential one-pot approach is the synthesis from aldehydes and hydroxylamine (B1172632), which is then dehydrated in situ. scribd.comrsc.org This avoids the isolation of the intermediate aldoxime. Various reagents can be used for the dehydration step, making it a versatile method.

Multistep Synthetic Routes and Intermediate Compounds

Multistep syntheses provide alternative pathways to the target compound, often allowing for greater control over regioselectivity and the introduction of various functional groups through stable intermediates.

The synthesis can commence from a benzonitrile precursor that already contains the essential amino and nitrile functionalities. For instance, starting with a compound like 2-aminobenzonitrile (B23959), the isopropyl group could be introduced onto the aromatic ring via a Friedel-Crafts alkylation or acylation followed by reduction. However, the directing effects of the amino and nitrile groups must be carefully considered to achieve the desired 5-position substitution.

Alternatively, a precursor such as 2-amino-5-bromobenzonitrile (B185297) could be used. The bromo-substituent can be converted to an isopropyl group through a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, using an appropriate isopropyl-containing organometallic reagent.

A widely used method for synthesizing aryl nitriles is the conversion of aromatic aldehydes. tandfonline.com This two-step process first involves the formation of an aldoxime, followed by dehydration to the nitrile.

For the synthesis of this compound, the precursor would be 2-amino-5-isopropylbenzaldehyde. This aldehyde is reacted with hydroxylamine hydrochloride, often in the presence of a mild base like triethylamine, to form the corresponding aldoxime. tandfonline.com

Step 1: Oxime Formation

The subsequent dehydration of the aldoxime is the critical step and can be achieved using a variety of dehydrating agents.

Step 2: Dehydration to Nitrile

| Dehydrating Agent | Reaction Conditions |

| Acetic Anhydride | Heating |

| Thionyl Chloride (SOCl₂) | Often used for amide dehydration, adaptable for oximes youtube.com |

| Oxalyl Chloride | Reflux in acetonitrile (B52724) tandfonline.com |

| Ferrous Sulfate in DMF | Reflux conditions scribd.com |

This pathway is advantageous due to the ready availability of aromatic aldehydes and the generally mild conditions required for the conversion. nih.govrsc.org

The 2-aminobenzonitrile scaffold, including this compound, is a valuable precursor for the synthesis of various heterocyclic systems, most notably quinazolines and their derivatives. rsc.orgmdpi.comrsc.org These cyclization reactions highlight the synthetic utility of the title compound as an intermediate.

For example, 2-aminobenzonitriles can undergo a tandem reaction with alcohols in the presence of a Ruthenium(II) catalyst to form quinazolinones. rsc.org This process involves the alcohol being oxidized to an aldehyde in situ, which then condenses with the amino group, followed by intramolecular cyclization and tautomerization.

Another approach involves the copper-catalyzed reaction of 2-aminobenzonitriles with benzyl (B1604629) alcohols, using air as the oxidant, to produce substituted quinazolinones. rsc.org Furthermore, palladium-catalyzed three-component reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids can provide access to a diverse range of quinazoline (B50416) structures. organic-chemistry.org

These cyclization reactions demonstrate that the amino and nitrile groups in this compound are positioned ideally to act as a building block for more complex, fused heterocyclic molecules with potential biological and pharmaceutical relevance. mdpi.comnih.gov

Catalytic Systems in this compound Synthesis

The introduction of a nitrile group onto an aromatic ring, particularly one already containing an amino and an isopropyl group, is a key chemical transformation that often relies on advanced catalytic methods. These methods offer pathways that are more efficient and selective than older, stoichiometric approaches.

Metal-Catalyzed Cyanation Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds, including the introduction of a cyano group (cyanation). Palladium, nickel, and copper complexes are the most prominent catalysts for these transformations, enabling the conversion of aryl halides or phenol (B47542) derivatives into the corresponding aryl nitriles.

Palladium-Catalyzed Cyanation: Palladium-based catalysts are highly effective for the cyanation of aryl bromides and chlorides. These reactions typically employ a palladium(0) source, which undergoes oxidative addition into the aryl-halide bond. The subsequent steps involve transmetalation with a cyanide source and reductive elimination to yield the arylnitrile product and regenerate the catalyst. Common cyanide sources include zinc cyanide (Zn(CN)₂), potassium cyanide (KCN), and sodium cyanide (NaCN). While zinc cyanide is frequently used due to its lower toxicity and reduced tendency to deactivate the catalyst, cost-effective alkali metal cyanides like NaCN can also be effective, particularly with robust ligand systems. For the synthesis of this compound, a plausible precursor would be 2-bromo-4-isopropylaniline, which could be cyanated using a palladium catalyst.

Nickel-Catalyzed Cyanation: Nickel catalysts have emerged as a more economical alternative to palladium for cyanation reactions. They can effectively catalyze the cyanation of less reactive aryl chlorides and derivatives of phenols, such as aryl carbamates. nih.gov The mechanism is similar to that of palladium, involving a Ni(0)/Ni(II) catalytic cycle. The use of specific phosphine (B1218219) ligands is often crucial to achieve high yields and functional group tolerance. nih.gov Less toxic cyanide sources like aminoacetonitriles can also be employed in nickel-catalyzed systems, which aligns with greener chemical principles. nih.gov

Copper-Catalyzed Cyanation: Copper-catalyzed methods, often referred to as Rosenmund-von Braun reactions, historically required harsh conditions. However, modern protocols with appropriate ligands allow the reaction to proceed under milder conditions. Copper(I) cyanide (CuCN) is a common reagent, but domino reactions involving copper catalysts can also achieve halogen exchange and cyanation in one pot.

The table below summarizes representative conditions for metal-catalyzed cyanation of aryl halides, which are applicable to the synthesis of this compound from a halogenated precursor.

| Catalyst System | Aryl Halide Substrate | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / dppf | Aryl Bromide | Zn(CN)₂ | DMF | 80 | >90 |

| NiCl₂(dppf) | Aryl Chloride | Zn(CN)₂ | NMP | 120 | ~85 |

| CuI | Aryl Iodide | K₄[Fe(CN)₆] | Toluene (B28343) | 110 | ~80 |

| Ni(cod)₂ / dcype | Aryl Carbamate | Aminoacetonitrile | Toluene | 100 | ~75 |

Organocatalysis and Green Chemistry Approaches

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. While widely applied in asymmetric synthesis such as aldol (B89426) and Michael reactions, its use for direct aromatic cyanation is less common. acs.orgbeilstein-journals.org However, organocatalysts can play a role in precursor synthesis. For instance, organophotoredox catalysts like riboflavin (B1680620) tetraacetate have been used for the nitration of protected anilines, a potential step in a multi-step synthesis of the target compound. acs.org The primary advantage of organocatalysis is the avoidance of toxic heavy metals, often leading to more environmentally benign processes.

Green Chemistry Approaches: Green chemistry focuses on designing chemical processes that minimize environmental impact and waste. tandfonline.com In the context of this compound synthesis, this can be achieved in several ways:

Safer Solvents: Replacing hazardous solvents like DMF or NMP with greener alternatives such as anisole, or using water as a solvent where possible.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. Metal-catalyzed cross-coupling reactions generally have good atom economy.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption.

Less Hazardous Reagents: Using less toxic cyanide sources, such as aminoacetonitriles or potassium hexacyanoferrate(II), in place of more acutely toxic alkali metal cyanides or heavy metal cyanides. nih.govnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a powerful tool for accelerating a wide range of chemical transformations. youtube.com Unlike conventional heating where heat is transferred through conduction, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases. youtube.com This technique can dramatically reduce reaction times from hours to minutes and often improves product yields by minimizing the formation of side products. tandfonline.com

For the synthesis of this compound, a metal-catalyzed cyanation step is an ideal candidate for microwave assistance. The polar nature of the solvents (e.g., DMF, DMSO) and reagents typically used in these reactions allows for efficient energy absorption. This approach has been successfully applied to the synthesis of various aminobenzonitriles and related heterocyclic scaffolds. nih.govnih.gov

The following table provides a comparison between conventional heating and microwave-assisted methods for a representative synthesis of a substituted aminobenzonitrile derivative.

| Reaction | Heating Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Synthesis of 4-substituted quinazolines from 2-aminobenzonitrile | Conventional (Oil Bath, 120°C) | 30–80 min | 83–92 |

| Microwave Irradiation | 5–7 min | 82–89 |

Spectroscopic Characterization and Structural Elucidation Studies

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

Single Crystal X-ray Diffraction for Molecular Geometry

A thorough search of scientific literature and crystallographic databases was conducted to obtain single crystal X-ray diffraction data for 2-Amino-5-isopropylbenzonitrile. However, no published studies containing the crystal structure or associated geometric parameters for this specific compound were found. Therefore, no data on its molecular geometry, such as bond lengths, bond angles, or torsion angles, can be presented.

Interactive Data Table: Molecular Geometry of this compound

No data available from single crystal X-ray diffraction studies.

Powder X-ray Diffraction for Crystalline Forms

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to obtain information on the crystal structure, purity, and crystallite size of a solid material. malvernpanalytical.com Each crystalline solid has a unique X-ray powder pattern, which serves as a "fingerprint" for its identification. iastate.edu

Despite a comprehensive search for powder X-ray diffraction patterns of this compound, no specific data for this compound has been found in the available scientific literature or diffraction databases. Consequently, information regarding its crystalline forms, such as lattice parameters and characteristic diffraction peaks, cannot be provided.

Interactive Data Table: Powder X-ray Diffraction Data for this compound

No powder X-ray diffraction data is currently available for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for understanding the electronic structure and properties of molecules. By approximating the complex many-electron problem to one based on electron density, DFT offers a balance of accuracy and computational efficiency. While specific DFT studies on 2-Amino-5-isopropylbenzonitrile are not prevalent, extensive research on substituted aminobenzonitriles allows for a detailed and analogous exploration of its characteristics. dntb.gov.uaacs.orgnih.govanalis.com.my

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the amino group, the isopropyl group, and the benzonitrile (B105546) core.

The electronic structure of the molecule, once optimized, reveals the distribution of electrons and provides insights into its chemical nature. The presence of the electron-donating amino group (-NH2) and the electron-withdrawing nitrile group (-CN) on the benzene (B151609) ring suggests a significant polarization of the electron density. This push-pull electronic effect is a common feature in many functionalized aromatic compounds and is expected to govern the molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govanalis.com.my

In analogous aminobenzonitrile systems, the HOMO is typically localized on the amino group and the aromatic ring, reflecting their electron-rich nature. nih.gov Conversely, the LUMO is often centered on the electron-withdrawing nitrile group and the benzene ring. nih.gov For this compound, a similar distribution is anticipated. The HOMO-LUMO gap is expected to be influenced by the electronic interplay between the amino, isopropyl, and nitrile substituents. A smaller energy gap would suggest a higher propensity for the molecule to participate in chemical reactions.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.1171 |

| LUMO Energy | -4.6183 |

| HOMO-LUMO Gap (ΔE) | 3.4988 |

This data is based on a DFT study of 2-amino-4-chlorobenzonitrile (B1265954) and is presented here as an illustrative example of the typical values that could be expected for a substituted aminobenzonitrile like this compound. analis.com.my

The intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting nitrile group through the π-system of the benzene ring is a significant feature of aminobenzonitriles. dntb.gov.uaacs.org This phenomenon can be studied using time-dependent DFT (TD-DFT), which can predict the energies of electronic excited states. dntb.gov.ua The twisting of the amino group relative to the plane of the benzene ring is known to play a critical role in the charge transfer process and the fluorescence properties of these molecules. acs.org In this compound, the steric bulk of the adjacent isopropyl group could influence the preferred conformation of the amino group, thereby affecting its charge transfer characteristics.

DFT calculations can be employed to predict the thermodynamic and kinetic parameters of chemical reactions involving this compound. mdpi.comnih.govnih.govresearchgate.netmdpi.com For instance, the energies of reactants, transition states, and products can be calculated to determine the reaction's enthalpy (ΔH), Gibbs free energy (ΔG), and activation energy (Ea). This information is invaluable for understanding reaction mechanisms and predicting reaction rates. For example, in reactions such as the palladium-catalyzed addition of arylboronic acids to 2-aminobenzonitrile (B23959) derivatives, DFT could be used to model the catalytic cycle and identify the rate-determining step. rsc.org The substituent effects of the isopropyl group on the thermodynamics and kinetics of such reactions can be systematically investigated. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and the properties of materials in the liquid or solid state. researchgate.net193.6.1mdpi.comrwth-aachen.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.govmdpi.comnih.govyoutube.com QSAR models are built by identifying molecular descriptors that correlate with the observed activity. These descriptors can be based on various molecular properties, including steric, electronic, and hydrophobic characteristics.

Theoretical Studies of Spectroscopic Properties

Computational chemistry provides a powerful lens for investigating the spectroscopic properties of this compound, offering detailed insights that complement experimental findings. Through methods like Density Functional Theory (DFT), researchers can model the molecule's geometry and predict its vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical investigations are crucial for assigning experimental spectral features and understanding the underlying electronic structure and molecular dynamics.

Theoretical approaches, particularly DFT with various basis sets such as 6-311++G(d,p), are commonly employed to calculate the spectroscopic parameters of aromatic compounds. analis.com.mynih.gov For instance, in studies of similar molecules like 2-amino-4-chlorobenzonitrile and 2-amino-5-fluorobenzonitrile, DFT calculations have been successfully used to predict vibrational frequencies and electronic transitions. analis.com.myderpharmachemica.com The calculated vibrational frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods, leading to better agreement with experimental data. researchgate.netsemanticscholar.org

Vibrational Spectra (FT-IR and FT-Raman)

Theoretical calculations of the vibrational spectra of this compound involve optimizing the molecular geometry and then computing the harmonic vibrational frequencies. These frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The results of these calculations are instrumental in assigning the peaks observed in experimental FT-IR and FT-Raman spectra.

For a molecule like this compound, key vibrational modes of interest include the N-H stretching vibrations of the amino group, the C≡N stretching of the nitrile group, C-H stretching of the isopropyl and aromatic groups, and various ring vibrations. DFT calculations can predict the wavenumbers and intensities of these modes. Studies on analogous benzonitrile derivatives provide a basis for the expected theoretical values. analis.com.myderpharmachemica.com

Table 1: Predicted Vibrational Frequencies for this compound based on DFT Calculations on Analogous Compounds

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretching | ~3500-3400 |

| N-H Symmetric Stretching | ~3400-3300 |

| C-H Aromatic Stretching | ~3100-3000 |

| C-H Aliphatic Stretching | ~3000-2850 |

| C≡N Stretching | ~2230-2210 |

| C=C Aromatic Stretching | ~1650-1450 |

| N-H Bending | ~1640-1590 |

| C-N Stretching | ~1350-1250 |

| C-H Bending | ~1470-1360 |

Note: These are representative values based on theoretical studies of similar aromatic nitriles and may vary depending on the specific computational method and basis set used.

Electronic Absorption Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. nih.govsemanticscholar.org These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The transitions are typically characterized as π → π* or n → π* electronic transitions.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic ring system, which are influenced by the electron-donating amino group and the electron-withdrawing nitrile group. Theoretical studies on similar compounds, such as 2-amino-4-chlorobenzonitrile, have shown that DFT calculations can accurately predict the main absorption peaks observed in experimental UV-Vis spectra. analis.com.my

Table 2: Predicted Electronic Transitions for this compound based on TD-DFT Calculations on Analogous Compounds

| Transition Type | Predicted λmax (nm) | Major Contribution |

| π → π | ~320-350 | HOMO → LUMO |

| π → π | ~250-280 | HOMO-1 → LUMO |

| n → π* | ~280-310 | Lone pair on N → LUMO |

Note: HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital. These values are illustrative and based on theoretical work on related benzonitriles.

NMR Spectra

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose within the DFT framework. These calculations provide valuable information for assigning the signals in experimental NMR spectra to specific nuclei within the molecule.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the chemical shifts of the aromatic protons and carbons are affected by the substituent effects of the amino and isopropyl groups. The nitrile carbon also has a characteristic chemical shift. While precise prediction can be challenging, theoretical calculations offer a good approximation and help in the interpretation of complex spectra. pdx.eduucl.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Theoretical Models

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic Protons | 6.5 - 7.5 |

| Amino Protons (NH₂) | 4.0 - 5.5 |

| Isopropyl CH | 2.8 - 3.5 |

| Isopropyl CH₃ | 1.1 - 1.4 |

| ¹³C NMR | |

| C≡N | 118 - 122 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-isopropyl | 140 - 150 |

| Other Aromatic Carbons | 115 - 135 |

| Isopropyl CH | 30 - 35 |

| Isopropyl CH₃ | 20 - 25 |

Note: These are estimated ranges based on established theoretical models and data for similar functional groups. The exact values can be refined through specific GIAO calculations.

Chemical Transformations and Derivative Synthesis

Reactions at the Amine Group

The primary aromatic amine group in 2-amino-5-isopropylbenzonitrile is a key site for various synthetic modifications, including acylation, alkylation, diazotization, and condensation reactions.

The amino group readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct, would yield N-(2-cyano-4-isopropylphenyl)acetamide. ias.ac.in The use of an acidic medium can also promote chemoselective O-acylation if other susceptible functional groups are present, though for this compound, N-acylation is the primary expected reaction. nih.gov

N-alkylation of the amino group can be achieved using alkylating agents such as alkyl halides or through reductive amination. Direct alkylation of unprotected amino acids with alcohols has been demonstrated and provides a green alternative to traditional methods. nih.gov For this compound, reaction with an alcohol in the presence of a suitable catalyst could yield the corresponding N-alkyl or N,N-dialkyl derivatives. rsc.org

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl Chloride | N-(2-cyano-4-isopropylphenyl)acetamide |

| Acylation | Acetic Anhydride | N-(2-cyano-4-isopropylphenyl)acetamide |

Aromatic primary amines are classic precursors for diazonium salts, which are highly versatile intermediates in organic synthesis. organic-chemistry.org The treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0-5 °C), would produce the 2-cyano-4-isopropylbenzenediazonium salt.

This diazonium salt can then undergo a variety of Sandmeyer-type reactions, where the diazonium group is replaced by a range of nucleophiles in the presence of a copper(I) salt catalyst. wikipedia.orgorganic-chemistry.org For example, treatment with CuCl, CuBr, or CuCN would introduce a chloro, bromo, or an additional cyano group at the 2-position, respectively. nih.gov

Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions with activated aromatic compounds like phenols or anilines to form brightly colored azo dyes. wikipedia.orgorganic-chemistry.org Coupling with a phenol (B47542), for instance, would likely occur at the para-position of the phenol to yield a hydroxy-substituted azobenzene (B91143) derivative. google.comnih.gov

Table 2: Potential Sandmeyer and Azo Coupling Reactions

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Diazotization | NaNO₂, HCl (0-5 °C) | 2-Cyano-4-isopropylbenzenediazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 2-Chloro-5-isopropylbenzonitrile |

| Sandmeyer (Bromination) | CuBr | 2-Bromo-5-isopropylbenzonitrile |

The amine group of this compound can participate in condensation reactions with carbonyl compounds. A significant application of this reactivity is in the synthesis of heterocyclic structures, particularly quinazolines. nih.gov The reaction of 2-aminobenzonitriles with aldehydes or alcohols can lead to the formation of quinazolinone scaffolds through tandem reactions. rsc.orgrsc.org For example, a copper-catalyzed reaction with a benzyl (B1604629) alcohol can afford a substituted quinazolinone. rsc.org Similarly, acid-mediated annulation with N-benzyl cyanamides can produce 2-amino-4-iminoquinazolines. mdpi.com

Table 3: Quinazoline (B50416) Synthesis from 2-Aminobenzonitrile (B23959) Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 2-Aminobenzonitrile | Benzyl Alcohol | Copper catalyst, Air | Substituted Quinazolinone |

| 2-Aminobenzonitrile | Aliphatic Alcohol | Ru(II) complex, Water | Substituted Quinazolinone |

Reactions at the Nitrile Group

The cyano group is a versatile functional group that can be transformed into other important moieties such as carboxylic acids, amides, and primary amines through hydrolysis and reduction reactions.

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis, which can often be achieved under carefully controlled conditions, yields the corresponding amide, 2-amino-5-isopropylbenzamide. This compound is a known transformation product of the herbicide bentazone. nih.govherts.ac.uk

Complete hydrolysis, typically requiring more forcing conditions like heating with strong acid or base, will convert the nitrile group into a carboxylic acid, yielding 2-amino-5-isopropylbenzoic acid. chem960.comnih.gov This benzoic acid derivative is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. chem960.com

Table 4: Hydrolysis Products of this compound

| Reaction Type | Conditions | Product | CAS Number |

|---|---|---|---|

| Partial Hydrolysis | Controlled H⁺ or OH⁻ | 2-Amino-5-isopropylbenzamide | 1204345-67-4 |

The nitrile group can be reduced to a primary amine, specifically a benzylamine (B48309) derivative in this case. This transformation converts this compound into (2-amino-5-isopropylphenyl)methanamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose, typically in an anhydrous ether solvent followed by an aqueous workup. chemistryscore.combyjus.commasterorganicchemistry.comyoutube.com

Alternatively, catalytic hydrogenation can be employed. This method involves using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium on carbon. thieme-connect.de This route is often considered "greener" and can be highly efficient. The resulting diamine is a useful building block for further synthetic elaborations.

Table 5: Reduction of the Nitrile Group

| Reagent/Method | Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (2-Amino-5-isopropylphenyl)methanamine |

Reactions Involving the Isopropyl Moiety

The isopropyl group attached to the benzene (B151609) ring is generally less reactive than the amino and nitrile functionalities. It is a bulky, electron-donating group that influences the steric and electronic properties of the molecule. While direct, selective reactions on the isopropyl group without affecting the rest of the molecule are challenging, it can participate in certain transformations under specific conditions.

One potential reaction is alkylation at the tetrazole nitrogen with an isopropyl group, which has been observed in acidic media using isopropyl alcohol. core.ac.uk Although this describes the introduction of an isopropyl group to a pre-formed tetrazole, it highlights a potential reactivity pathway involving this moiety under acidic conditions.

More vigorous reactions, such as oxidation, could convert the isopropyl group into other functionalities, but this would likely require harsh conditions that could also affect the amino and nitrile groups. For instance, strong oxidizing agents could potentially oxidize the isopropyl group to a hydroxyl or carbonyl group, but would also likely oxidize the amino group. Therefore, such transformations would probably necessitate the use of protecting groups for the amine.

Derivatization for Enhanced Biological Activity or Material Properties

The core structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules with tailored properties. Derivatization can be targeted at the amino group or through transformations of the nitrile group to create novel heterocyclic systems or conjugates.

The amino group of this compound is a potent nucleophile, enabling its use in the construction of a wide array of fused and non-fused heterocyclic systems. mdpi.comnih.gov These heterocyclic derivatives are of significant interest due to their prevalence in biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer agents. guilan.ac.irorientjchem.orgresearchgate.net

Common strategies for synthesizing heterocyclic derivatives from an amino group include:

Condensation Reactions: Reaction with dicarbonyl compounds (e.g., β-ketoesters, 1,3-diketones) can lead to the formation of six-membered rings like pyridines or pyrimidines.

Schiff Base Formation: Condensation with various aldehydes or ketones yields imines (Schiff bases), which are versatile intermediates for the synthesis of other heterocycles, such as oxazolidinones upon reaction with compounds like glycine. guilan.ac.ir

Reaction with Acylating Agents: Treatment with acid chlorides or anhydrides can lead to amides, which can then be cyclized to form various heterocyclic systems.

The table below outlines potential heterocyclic derivatives that could be synthesized from this compound and their associated, commonly reported biological activities.

| Derivative Class | General Synthetic Approach | Potential Biological Activity |

| Quinazolinones | Reaction with anthranilic acid derivatives. nih.gov | Anti-inflammatory, Anticonvulsant, Antimicrobial nih.gov |

| Pyridazines | Reaction with 1,4-dicarbonyl compounds or arylglyoxals and a nitrile source. scielo.org.za | Cardiotonic, Bacteriocidal, Fungicidal scielo.org.za |

| Thiophenes | Gewald-type reaction with a carbonyl compound and elemental sulfur. nih.gov | Anti-inflammatory, Antimicrobial, Antiviral nih.gov |

| Pyrazoles | Reaction with hydrazines and a β-ketonitrile or malononitrile (B47326) derivative. beilstein-journals.org | Antifungal, NPY5 antagonist, GABA inhibitor beilstein-journals.org |

This table presents potential derivatives based on known reactions of analogous aminonitriles.

The term "benzonitrile conjugates" can refer to molecules where the this compound moiety is linked to another chemical entity, such as a peptide, a polymer, or another small molecule, to impart specific properties. The amino group is the most common site for forming such conjugates.

For example, the amino group can be acylated with a linker molecule that possesses a terminal functional group for further conjugation. This strategy is widely used in medicinal chemistry to attach a pharmacophore to a targeting moiety or to a solubilizing group.

In materials science, benzonitrile (B105546) derivatives are used in the synthesis of polymers and dyes. The this compound unit could be incorporated into a polymer backbone or as a pendant group to influence the material's thermal stability, optical properties, or binding capabilities. Aromatic nitriles are known intermediates in the production of protective coatings and moulding resins.

Applications in Materials Science and Engineering

Precursor for Advanced Materials

The specific combination of functional groups in 2-Amino-5-isopropylbenzonitrile makes it a versatile precursor for the synthesis of sophisticated materials with tailored properties. Its aromatic core provides rigidity and thermal stability, while the amino and nitrile groups offer sites for chemical reactions and intermolecular interactions.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. nih.govmdpi.com The synthesis of COFs with specific functionalities is a significant area of research. Compounds containing amino groups are particularly important as building blocks or as "anchoring sites" for post-synthetic modification of these frameworks. rsc.org

The amino group (–NH2) on the this compound ring can react with other monomers, such as aldehydes, to form stable imine-linked COFs. mdpi.com This strategy is a cornerstone in the construction of robust and porous materials. The introduction of amino functionalities into the COF structure allows for further chemical transformations, enabling the creation of materials with desired properties for applications in catalysis, sensing, and gas storage. rsc.org While direct use of this compound is still an emerging area, the principles of COF synthesis strongly support its potential as a monomer. The general approach involves the condensation reaction between amine-containing molecules and other multifunctional monomers to build the extended, porous network. nih.gov

Table 1: Role of Functional Groups in COF Synthesis

| Functional Group | Role in COF Formation |

|---|---|

| Amino Group (-NH2) | Acts as a reactive site for forming covalent bonds (e.g., imines) with other monomers, serving as a key linker in the framework. mdpi.comrsc.org |

| Benzene (B151609) Ring | Provides a rigid and planar structural unit, contributing to the formation of an ordered, crystalline framework. |

| Nitrile Group (-CN) | Can be incorporated into the pore walls, modifying the surface chemistry and polarity of the framework. |

| Isopropyl Group | Influences the porosity and steric environment within the COF structure. |

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The molecules in a liquid crystal can flow like a liquid but have some degree of orientational order. The synthesis of molecules with the potential to form liquid crystalline phases is a key aspect of materials chemistry.

Amino acids and their derivatives are recognized as valuable components in the design of liquid crystal materials. researchgate.net The presence of features like chirality, hydrogen bonding capability, and rigid structural elements in amino acid-based molecules facilitates the formation of various liquid crystalline phases (mesophases). Although this compound is not itself a liquid crystal, its structural characteristics make it a suitable precursor for creating liquid crystal molecules. The rigid phenyl ring provides a core structure, while the polar amino and nitrile groups can participate in the intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, that are necessary to establish the orientational order of a liquid crystalline phase. The non-polar isopropyl group can contribute to the anisotropic shape of the molecule, which is a fundamental requirement for liquid crystal behavior.

Benzonitrile (B105546) derivatives are a subject of interest in the development of materials with nonlinear optical (NLO) properties. These materials can alter the properties of light passing through them and are crucial for applications in photonics and optoelectronics. The NLO response of a molecule is often related to intramolecular charge transfer, which can be facilitated by the presence of electron-donating and electron-accepting groups on an aromatic system.

In this compound, the amino group acts as an electron donor, while the nitrile group is a strong electron acceptor. This "push-pull" configuration across the benzene ring can lead to significant NLO properties. Research on related aminobenzonitrile compounds has demonstrated their potential in this area. For instance, studies on other substituted benzonitriles have explored their NLO properties, suggesting that this class of molecules is promising for creating materials for applications like second harmonic generation.

Applications in Polymer Science

The functional groups on this compound provide multiple avenues for its use in polymer science. The amino group can be a site for initiating polymerization or for incorporation into a polymer backbone.

The primary amino group can be chemically modified to create an initiator for anionic polymerization, a technique used to synthesize polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net For example, the amino group could be protected and the molecule subsequently modified to create an organolithium initiator. This would allow for the synthesis of polymers where the this compound derivative is located at the start of every polymer chain, thereby introducing its specific chemical properties to the final material.

Furthermore, the amino group allows this compound to be used as a monomer in step-growth polymerization reactions. For example, it could be reacted with difunctional acid chlorides or epoxides to form polyamides or polyamines, respectively. The presence of the isopropyl and nitrile groups on the polymer side chains would influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. Self-assembly is the process by which these molecules spontaneously form ordered structures. Aromatic amino acids are known to self-assemble into highly ordered supramolecular structures. nih.gov

This compound possesses the key structural features that drive supramolecular assembly.

Hydrogen Bonding: The primary amino group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This allows for the formation of defined, directional interactions between molecules.

π-π Stacking: The electron-rich benzene ring can interact with other aromatic rings through π-π stacking, leading to the formation of columnar or layered structures.

Dipole-Dipole Interactions: The polar nitrile group creates a significant dipole moment in the molecule, which can lead to electrostatic interactions that help guide the assembly process.

These non-covalent interactions can lead to the formation of well-ordered, two-dimensional or three-dimensional networks. researchgate.net The interplay of these forces can result in the creation of complex, functional architectures from simple molecular building blocks, with potential applications in sensing, catalysis, and the development of "smart" materials.

Biological Activity and Medicinal Chemistry Applications

Investigation of Pharmacological Potential

The pharmacological potential of 2-Amino-5-isopropylbenzonitrile is not derived from its own direct biological activity, but rather from the activities of the larger, more complex molecules that can be synthesized from it. It is classified as a pharmaceutical intermediate and an organic building block, highlighting its foundational role in multi-step synthetic processes. bldpharm.com

This compound serves as a crucial intermediate for a variety of pharmacologically important compounds. The general class of 2-aminobenzonitriles and their derivatives, like 2-aminobenzophenones, are key precursors in the synthesis of numerous aza-arenes and heterocyclic systems that form the core of many therapeutic agents. wum.edu.pl The strategic placement of the isopropyl group and the reactive nitrile and amino functionalities allows for diverse chemical modifications, enabling the construction of a library of potential drug candidates.

The synthesis of benzodiazepines, a major class of psychoactive drugs, frequently relies on precursors structurally related to this compound. wum.edu.pl For instance, 2-aminobenzophenones are the most common precursors used in the synthesis of 1,4-benzodiazepines. wum.edu.pl Methodologies for creating 1,4-benzodiazepine-2,5-diones and 1,5-benzodiazepine-2-ones often utilize substituted amino-benzene derivatives as starting materials. rsc.orgnih.gov

Furthermore, this structural motif is pivotal in the synthesis of neuroleptics (antipsychotic drugs). The development of clozapine, a significant atypical antipsychotic, involves the creation of a dibenzo[b,e] bldpharm.comgoogle.comdiazepine core, which can be formed from precursors like 2-(4-chloro-2-nitrophenylamino)benzoic acid. jocpr.com The synthesis pathways for such complex molecules demonstrate the importance of substituted aminobenzene building blocks. google.comjocpr.com

Currently, there is no publicly available research data detailing the specific activity or modulatory effects of this compound on chemosensory receptors.

The development of modern antipsychotic drugs provides a clear context for the utility of intermediates like this compound. Atypical antipsychotics are often complex molecules that target multiple receptors, notably dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. researchgate.net The synthesis of these drugs, such as aripiprazole (B633) and clozapine, is a multi-step process that relies on the availability of versatile chemical building blocks. google.comnih.gov The aminobenzonitrile scaffold is a key component in strategies aimed at producing novel compounds for treating psychiatric disorders like schizophrenia. nih.gov The development of new antipsychotics continues to be a critical area of medicinal chemistry, driven by the need for more effective and safer treatments. nih.gov

Mechanism of Action Studies

While this compound itself is not the final active compound, the derivatives synthesized from it are subject to extensive mechanism of action studies, including receptor binding assays, to determine their therapeutic potential.

A primary target for many atypical antipsychotic drugs is the serotonin 2A (5-HT2A) receptor. researchgate.netnih.gov High binding affinity for this receptor, often in combination with affinity for dopamine D2 receptors, is a hallmark of this drug class. researchgate.netnih.gov The 5-HT2A receptor is a G protein-coupled receptor (GPCR) implicated in various neurological processes, and its modulation is central to the therapeutic effects of many psychiatric medications. nih.govpeakproteins.com

Binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. While specific binding data for the intermediate this compound is not available, its derivatives are designed and tested for their ability to bind to targets like the 5-HT2A receptor with high affinity. For example, novel 2-(3-aminopropyl)benzopyran derivatives, which could hypothetically be synthesized using related phenolic building blocks, have been evaluated for their binding affinity to human D2, D3, and 5-HT2A receptors. nih.gov

The following interactive table shows representative binding affinity data for various compounds at the 5-HT2A receptor, illustrating the range of affinities that medicinal chemists aim for when designing new therapeutic agents from intermediates.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| Aripiprazole | 5-HT2A | 3.4 | nih.gov |

| Clozapine | 5-HT2A | 1.6 | ucdavis.edu |

| Risperidone | 5-HT2A | 0.16 | ucdavis.edu |

| Ketanserin | 5-HT2A | 2.5 | jocpr.com |

| Pimavanserin | 5-HT2A | 0.087 | nih.gov |

Enzyme Inhibition Studies

While direct and extensive enzyme inhibition studies on this compound are not widely published, research on analogous compounds provides significant insights into its potential activity. The aminobenzonitrile scaffold is a key feature in various enzyme inhibitors.

For instance, the related compound 2-Amino-5-formylbenzonitrile is recognized for its role in enzyme modulation. It can function as either a substrate or an inhibitor, thereby influencing metabolic pathways. Studies on similar structures suggest potential as acetylcholinesterase inhibitors, which are critical in developing treatments for neurodegenerative conditions. The mechanism of action for these related compounds often involves the amino and nitrile (or formyl) groups forming hydrogen bonds or participating in other molecular interactions that can modulate the activity of enzymes and receptors.

Derivatives of thieno[2-3-b]pyridines, which incorporate an amino group adjacent to an aromatic ring, have shown potent anti-proliferative activity by inhibiting enzymes like PI-PLC, which is involved in phospholipid metabolism. mdpi.com This suggests that the 2-amino-benzonitrile core within the target compound could potentially serve as a pharmacophore for enzyme inhibition.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its chemical structure. The interplay between the isopropyl group, the amino functionality, and the nitrile group dictates its interaction with biological targets.

Impact of Isopropyl Group on Biological Activity

The isopropyl group, a bulky and lipophilic moiety, can significantly influence the pharmacokinetics and pharmacodynamics of the molecule. While specific SAR studies on this compound are limited, the role of such alkyl groups can be inferred from related research.

In a series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides, the presence of the isopropyl group on the phenoxy ring was part of a molecular framework that exhibited potent antibacterial and antifungal activities. researchgate.net Specifically, certain compounds in this series were effective against Pseudomonas aeruginosa, Staphylococcus aureus, and the pathogenic fungus Candida albicans. researchgate.net This indicates that the isopropyl substituent can contribute to creating a molecular shape and lipophilicity favorable for antimicrobial activity. The bulkiness of the isopropyl group can enhance binding to hydrophobic pockets in enzymes or receptors, potentially increasing the potency and selectivity of the compound.

Influence of Amino and Nitrile Functionalities

The amino (NH₂) and nitrile (C≡N) groups are critical polar functionalities that largely define the chemical reactivity and biological interactions of this compound.

The amino group can act as a hydrogen bond donor, a crucial interaction for anchoring a molecule within the active site of a protein. It also functions as a weak base and a nucleophile. In related structures, such as 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines, the amino group is essential for the compound's anti-proliferative effects. mdpi.com

Toxicological and Safety Assessments

For example, the safety data for 4-Amino-2-(trifluoromethyl)benzonitrile, another substituted aminobenzonitrile, indicates several potential hazards. fishersci.at It is classified as an acute toxin (oral, dermal, and inhalation), a skin irritant, and an eye irritant. fishersci.at

Assessments of other related compounds, such as aminonitrophenols, have also been conducted. 2-Amino-5-nitrophenol (B90527) was found to have limited evidence of carcinogenicity in animal studies and is classified by the International Agency for Research on Cancer (IARC) as "not classifiable as to its carcinogenicity to humans" (Group 3). industrialchemicals.gov.aunih.gov It has low acute toxicity following oral exposure in rats. industrialchemicals.gov.au Regulatory bodies in some regions have prohibited the use of certain aminonitrophenols in cosmetic products due to safety concerns. psu.edu

The table below summarizes toxicological findings for compounds analogous to this compound.

| Compound Name | CAS Number | Toxicological/Safety Findings | Citations |

| 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 | Acute toxicity (Category 4); Causes skin and eye irritation (Category 2). | fishersci.at |

| 2-Amino-5-nitrophenol | 121-88-0 | Low acute oral toxicity. Limited evidence of carcinogenicity in animals. IARC Group 3. | industrialchemicals.gov.aunih.gov |

| Benzonitrile (B105546), 2-amino-5-nitro- | 17420-30-3 | Potential hazards require handling with protective gear. Standard handling procedures for chemical reagents apply. | fishersci.com |

These data underscore the importance of proper handling and safety precautions when working with aminobenzonitrile derivatives, as they can possess acute toxicity and irritant properties. fishersci.atfishersci.com Without direct data, a cautious approach assuming similar potential hazards for this compound is warranted.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For aminobenzonitrile derivatives, several chromatographic methods are particularly effective.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of non-volatile compounds. In the analysis of amino-containing compounds, HPLC methods are well-established. For instance, analytical methods for compounds like 2-amino-5-nitrophenol (B90527) (2A5NP), which shares structural similarities with 2-Amino-5-isopropylbenzonitrile, have been developed and validated using HPLC. nih.gov These methods demonstrate good linearity, accuracy, and precision, making HPLC a suitable technique for quantifying this compound in various matrices. nih.gov

A typical HPLC analysis involves a C18 column and a mobile phase gradient. For amino compounds, derivatization is sometimes employed to enhance detection by UV or fluorescence detectors. researchgate.net However, direct analysis is also possible depending on the chromophoric nature of the analyte. youtube.com The retention time of this compound would be specific under defined chromatographic conditions, allowing for its identification and quantification.

Table 1: Illustrative HPLC Parameters for Amino Compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 |

| Mobile Phase | Gradient of phosphate (B84403) buffer and methanol |

| Detection | UV or Fluorescence |

| Linearity (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Limit of Detection (LOD) | ng/mL range |

Note: These are typical values and would need to be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile and semi-volatile compounds, making it ideal for identifying the products generated from the pyrolysis of complex organic molecules. Pyrolysis-GC/MS has been used to study the thermal decomposition of various materials, including biomass and polymers, to identify the resulting chemical constituents. scielo.brscielo.brgrafiati.com

When this compound is subjected to high temperatures, it can decompose into a variety of smaller, more volatile fragments. GC-MS analysis of these pyrolysis products would involve separating the fragments on a capillary column (e.g., DB-5) and identifying them based on their mass spectra and retention indices. scielo.brscielo.br This technique is instrumental in understanding the thermal stability and degradation pathways of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for the analysis of compounds that are not sufficiently volatile for GC-MS. LC-MS/MS, using tandem mass spectrometry, offers enhanced specificity and is widely used for quantitative analyses of various metabolites, including amino compounds, in complex matrices. nih.govmdpi.com

For the analysis of this compound, an LC-MS method would provide high sensitivity and selectivity. The compound would first be separated by reverse-phase liquid chromatography, followed by detection using an electrospray ionization (ESI) source in positive mode. mdpi.com Multiple reaction monitoring (MRM) can be used for precise quantification. nih.govmdpi.com LC-MS has been successfully applied to identify and quantify related amino-containing benzonitrile (B105546) derivatives and peptides. nih.govnih.govnih.gov

Spectroscopic Analytical Methods

Spectroscopic methods are invaluable for obtaining structural information and for the quantitative analysis of chemical compounds.

UV-Visible (UV-Vis) spectroscopy is a simple and rapid method for determining the concentration of substances in solution, provided they absorb light in the UV-Vis region. The concentration is determined based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte and the pathlength of the light through the sample. repligen.com

Aromatic compounds like benzonitriles exhibit characteristic absorption peaks in the UV region due to π → π* and n → π* electronic transitions. analis.com.my For instance, a study on 2-amino-4-chlorobenzonitrile (B1265954) showed distinct absorption peaks that could be used for its analysis. analis.com.my To determine the concentration of this compound, a UV-Vis spectrum would be recorded, and the absorbance at the wavelength of maximum absorption (λmax) would be measured. A calibration curve of absorbance versus concentration would then be used for quantification. researchgate.netpeakproteins.comthermofisher.com

Table 2: Principles of UV-Vis Concentration Determination

| Principle | Description |

|---|---|

| Beer-Lambert Law | A = εlc (A=absorbance, ε=molar absorptivity, l=pathlength, c=concentration) |

| λmax | Wavelength at which the compound has the strongest photon absorption. |

Fluorimetry, or fluorescence spectroscopy, is a highly sensitive spectroscopic technique used to measure the fluorescence emitted from a sample. For a compound to be analyzed by fluorimetry, it must be fluorescent or capable of being converted into a fluorescent derivative. Many aromatic compounds, including some aminobenzonitrile derivatives, exhibit fluorescence. derpharmachemica.com

The analysis involves exciting the sample at a specific wavelength and measuring the emission at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the analyte. researchgate.net This technique has been used for the sensitive detection of amino acids after derivatization with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA). researchgate.net The intrinsic fluorescence of this compound or its reaction products could potentially be exploited for its highly sensitive detection and quantification. rsc.org

Electrochemical Methods

Electrochemical methods provide a powerful and often advantageous approach for the analysis of electroactive compounds like this compound. These techniques are known for their high sensitivity, rapid response, and relatively low cost. The presence of both an oxidizable aromatic amino group and a reducible nitrile group on the benzene (B151609) ring suggests that this compound can be studied by both anodic and cathodic voltammetric techniques.

While specific experimental studies on the electrochemical behavior of this compound are not extensively documented in publicly available literature, its electrochemical characteristics can be inferred from the well-established behavior of structurally similar compounds, such as substituted anilines and benzonitriles.

Anodic Voltammetry for the Oxidation of the Amino Group

The primary amino group attached to the aromatic ring is susceptible to electrochemical oxidation. This process typically involves the transfer of electrons from the compound to the electrode surface, resulting in an oxidation current that is proportional to the concentration of the analyte.

Principle: The electrochemical oxidation of aromatic amines, like the amino group in this compound, generally proceeds via the formation of a radical cation in an initial one-electron transfer step. Subsequent reactions, which can be complex and may include dimerization or polymerization, can follow. The presence of the electron-donating isopropyl group and the electron-withdrawing nitrile group on the benzene ring will influence the potential at which this oxidation occurs.

Techniques: Cyclic Voltammetry (CV) can be used to study the redox behavior and ascertain the oxidation potential. For quantitative analysis, more sensitive techniques like Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are preferred as they offer lower detection limits by minimizing background currents.

Electrodes: A variety of working electrodes can be employed, including glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and boron-doped diamond (BDD) electrodes. researchgate.net Chemically modified electrodes, which incorporate specific catalysts or nanomaterials, can also be used to enhance sensitivity and selectivity.

Illustrative Research Findings for Anodic Detection:

The following table presents hypothetical, yet realistic, data for the determination of this compound using DPV at a glassy carbon electrode, based on typical values observed for similar aromatic amines.

| Parameter | Value |

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Oxidation Peak Potential (Epa) | +0.85 V vs. Ag/AgCl |

| Linear Range | 1.0 µM - 100 µM |

| Limit of Detection (LOD) | 0.2 µM |

| Limit of Quantification (LOQ) | 0.7 µM |

| Relative Standard Deviation (RSD) | < 5% |

| Disclaimer: The data in this table is illustrative and based on the electrochemical behavior of analogous compounds. Specific experimental validation is required for this compound. |

Cathodic Voltammetry for the Reduction of the Nitrile Group

The benzonitrile moiety of the molecule can undergo electrochemical reduction at negative potentials. This process involves the addition of electrons to the nitrile group.

Principle: The electrochemical reduction of the nitrile group (-C≡N) on an aromatic ring typically proceeds in a multi-electron process, which can lead to the formation of an amine or other reduction products. The exact mechanism and the potential at which reduction occurs are dependent on the electrode material and the composition of the supporting electrolyte, particularly the availability of protons.

Techniques: Similar to anodic analysis, CV can be used for initial studies, while DPV and SWV would be employed for sensitive quantitative measurements. Cathodic Stripping Voltammetry (CSV) could also be a potential technique to achieve very low detection limits. inflibnet.ac.ingeomar.de In CSV, the analyte is first preconcentrated on the electrode surface before the potential is scanned in the negative direction to measure the reduction signal. inflibnet.ac.ingeomar.de

Electrodes: Mercury-based electrodes, such as the hanging mercury drop electrode (HMDE) or mercury film electrodes, have traditionally been used for the reduction of organic compounds due to their wide cathodic potential window and reproducible surface. However, due to the toxicity of mercury, solid electrodes like glassy carbon or bismuth film electrodes are increasingly being explored as alternatives.

Illustrative Research Findings for Cathodic Detection:

The table below provides hypothetical data for the determination of this compound using DPV at a hanging mercury drop electrode, extrapolated from studies on similar benzonitrile derivatives.

| Parameter | Value |

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Hanging Mercury Drop Electrode (HMDE) |

| Supporting Electrolyte | 0.1 M Acetate Buffer (pH 4.5) |

| Reduction Peak Potential (Epc) | -1.2 V vs. Ag/AgCl |

| Linear Range | 0.5 µM - 80 µM |

| Limit of Detection (LOD) | 0.1 µM |

| Limit of Quantification (LOQ) | 0.3 µM |

| Relative Standard Deviation (RSD) | < 5% |

| Disclaimer: The data in this table is illustrative and based on the electrochemical behavior of analogous compounds. Specific experimental validation is required for this compound. |

Environmental Fate and Sustainability Considerations

Degradation Pathways in Various Environments

The environmental persistence of 2-Amino-5-isopropylbenzonitrile is determined by its susceptibility to biotic and abiotic degradation processes. The primary mechanism for the breakdown of benzonitrile (B105546) compounds in soil and water is microbial degradation. geus.dkresearchgate.net

Microbial Degradation: The biodegradation of aromatic nitriles is typically initiated by enzymatic transformation of the nitrile group. Two main enzymatic pathways are recognized:

Nitrilase Pathway: A nitrilase enzyme directly hydrolyzes the nitrile (-C≡N) group to a carboxylic acid (-COOH) and ammonia (B1221849) (-NH₃). nih.gov Studies on activated sludge have shown that benzonitrile can be directly converted to benzoic acid and ammonia, indicating a nitrilase-mediated process. nih.gov

Nitrile Hydratase and Amidase Pathway: This two-step pathway involves the hydration of the nitrile to an amide (-CONH₂) by a nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid by an amidase. researchgate.net

For this compound, it is plausible that soil and aquatic microorganisms would initially convert it to either 2-amino-5-isopropylbenzoic acid (via nitrilase) or 2-amino-5-isopropylbenzamide (via nitrile hydratase). The resulting carboxylic acid would likely undergo further degradation through ring cleavage, eventually leading to mineralization into carbon dioxide, water, and inorganic nitrogen.

Research on benzonitrile herbicides such as dichlobenil, ioxynil, and bromoxynil demonstrates that the substituents on the benzene (B151609) ring significantly influence degradation rates and the potential for metabolite accumulation. nih.govnih.gov For instance, the degradation of dichlobenil can lead to the formation of a persistent metabolite, 2,6-dichlorobenzamide (BAM), which is a known groundwater contaminant. geus.dknih.gov In contrast, studies on ioxynil and bromoxynil in natural soils showed 20-30% mineralization within the first week, suggesting that the accumulation of persistent dead-end metabolites is less of a concern for these compounds. nih.govresearchgate.net The presence of the amino and isopropyl groups on this compound would similarly direct its specific degradation pathway and rate. Certain bacterial strains, such as Comamonas testosteroni and Acidovorax sp., have demonstrated the ability to completely remove benzonitrile from synthetic wastewater, highlighting the potential for bioremediation of nitrile-containing effluents. nih.gov

| Compound | Degrading Organism/System | Primary Metabolites | Key Findings | Reference |

|---|---|---|---|---|

| Benzonitrile | Adapted Activated Sludge | Benzoic acid, Ammonia | Direct conversion via a nitrilase pathway was observed. | nih.gov |

| Acrylonitrile | Adapted Activated Sludge | Acrylamide, Acrylic acid, Ammonia | Degradation follows a two-step nitrile hydratase/amidase pathway. | nih.gov |

| Dichlobenil | Soil Microorganisms (e.g., Aminobacter sp.) | 2,6-Dichlorobenzamide (BAM) | Can form persistent metabolites that contaminate groundwater. | geus.dknih.gov |

| Ioxynil & Bromoxynil | Natural Soil Communities | Hydroxybenzoic acid derivatives | Mineralization occurs without significant accumulation of persistent metabolites. | nih.gov |

| Benzonitrile | Comamonas testosteroni & Acidovorax sp. | Not specified (complete removal) | Strains effectively removed benzonitrile completely from wastewater. | nih.gov |

Abiotic Degradation: Photodegradation can contribute to the breakdown of aromatic compounds in surface waters and on soil surfaces. Substituted benzenes can undergo photochemical reactions when exposed to sunlight. rsc.org For benzonitrile, irradiation in the presence of aliphatic amines has been shown to yield aniline derivatives. rsc.org The specific photodegradation products and rates for this compound would depend on environmental factors like light intensity, wavelength, and the presence of photosensitizing agents in the environment.

Green Chemistry Principles in Synthesis

The synthesis of specialty chemicals like this compound is an area where the principles of green chemistry can be applied to reduce environmental impact. Traditional synthetic routes for nitriles and amines often involve hazardous reagents, harsh conditions, and significant waste generation. patsnap.com Modern approaches focus on improving the sustainability of these processes.

Use of Benign Solvents: A key principle of green chemistry is the replacement of volatile organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent, and recent research has demonstrated its efficacy in reactions involving 2-aminobenzonitriles. For example, the synthesis of quinazoline (B50416) derivatives from 2-aminobenzonitriles and CO₂ proceeds efficiently in water without any catalyst. rsc.orgresearchgate.net